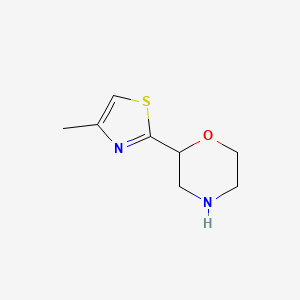
2-(4-Methyl-1,3-thiazol-2-yl)morpholine
説明
“2-(4-Methyl-1,3-thiazol-2-yl)morpholine” is a chemical compound with the molecular formula C8H12N2OS . It has a molecular weight of 184.26 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for “2-(4-Methyl-1,3-thiazol-2-yl)morpholine” is 1S/C8H12N2OS/c1-7-6-12-8(9-7)10-2-4-11-5-3-10/h6H,2-5H2,1H3 . This indicates the presence of a thiazole ring and a morpholine ring in the structure.
Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Methyl-1,3-thiazol-2-yl)morpholine” are not available, QSAR analysis of similar compounds suggests that factors such as polarization, dipole moment, lipophilicity, energy parameters, and the size and branching of the molecule can significantly affect their antioxidant activity .
Physical And Chemical Properties Analysis
“2-(4-Methyl-1,3-thiazol-2-yl)morpholine” has a molecular weight of 184.26 . It is typically stored at room temperature and is available in an oil form .
科学的研究の応用
Antimicrobial Activity
Thiazole derivatives, including 2-(4-Methyl-1,3-thiazol-2-yl)morpholine, have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of microbial strains. The structure of thiazole allows for modifications that can enhance its interaction with microbial enzymes, potentially leading to the development of new antimicrobial drugs .
Anticancer Properties
Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities. This makes them valuable in the search for new anticancer agents. Their ability to interfere with cell division and proliferation suggests that they could be used in targeted therapies against specific types of cancer cells .
Neuroprotective Effects
Some thiazole derivatives are being explored for their neuroprotective effects. This includes potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. The compounds may help in protecting nerve cells from damage or in slowing the progression of these diseases .
Anti-Inflammatory and Analgesic Applications
Due to their anti-inflammatory properties, thiazole derivatives are being researched for use in treating conditions like arthritis. Additionally, their analgesic effects could make them suitable for pain management, providing relief without the side effects associated with traditional painkillers .
Antiviral and Antiretroviral Activity
Thiazoles have shown promise in the treatment of viral infections, including HIV. By inhibiting enzymes that viruses use to replicate, thiazole-based compounds could serve as a basis for developing new antiviral and antiretroviral medications .
Agricultural Chemicals
In the agricultural sector, thiazole derivatives are utilized for their fungicidal and biocidal properties. They help protect crops from fungal infections and can be used in the synthesis of various agrochemicals, contributing to increased crop yields and food security .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-6-5-12-8(10-6)7-4-9-2-3-11-7/h5,7,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCRHVGVBRIYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,3-thiazol-2-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride](/img/structure/B1532461.png)
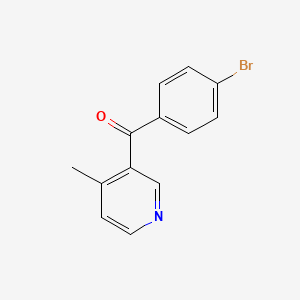
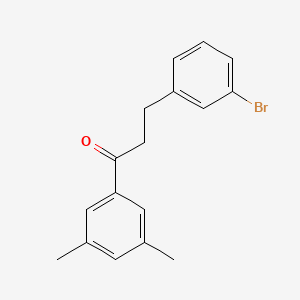
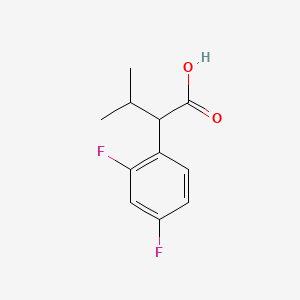
![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)
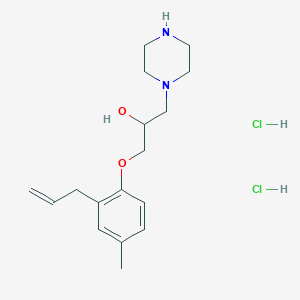
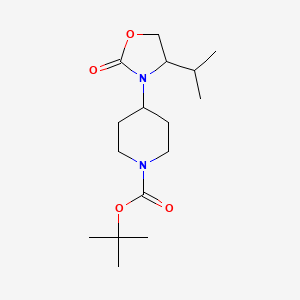
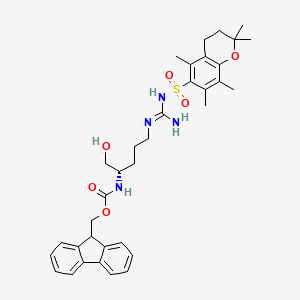
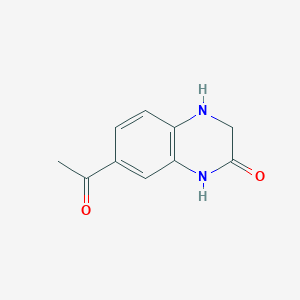
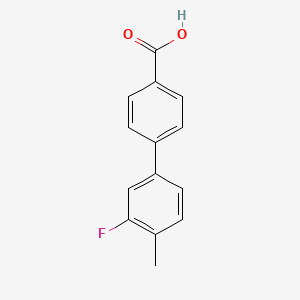
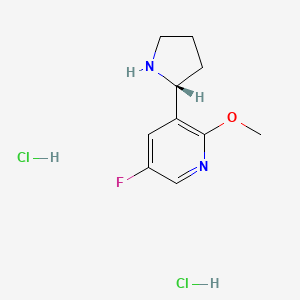
![2-[2-(3-bromophenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1532482.png)
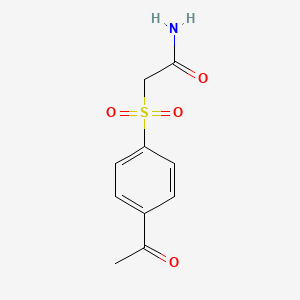
![2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1532484.png)